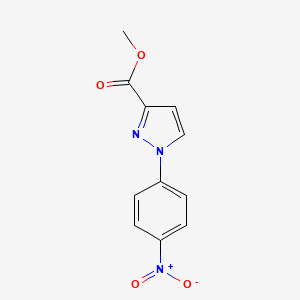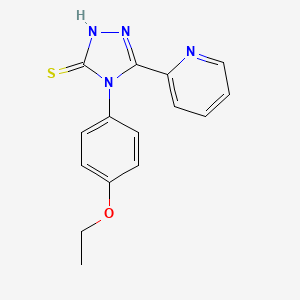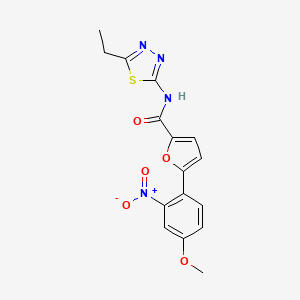
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate” likely refers to a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a nitrophenyl group and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring attached to a nitrophenyl group and a methyl ester group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the nitro group can be reduced to an amine, and the ester group can be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The ester group could also influence the compound’s solubility .Scientific Research Applications
1. Hydrogen-Bonded Molecular Structures
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and its derivatives demonstrate unique hydrogen-bonded molecular structures. Studies have shown the formation of hydrogen-bonded chains and sheets in certain derivatives, highlighting their structural significance in crystallography (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
2. Spectral and Theoretical Investigations
This compound and related derivatives have been the subject of spectral and theoretical investigations. Research has focused on combining experimental and theoretical studies to understand the properties and reactivities of such derivatives (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
3. Corrosion Inhibition
Certain pyrazole derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors. These compounds exhibit significant inhibition properties on mild steel, an application relevant in industrial processes (Dohare, Ansari, Quraishi, & Obot, 2017).
4. Application in Synthesis of Thiopyrano-Compounds
This compound has been used in the synthesis of various thiopyrano-compounds, demonstrating its versatility as a reactant in organic synthesis (Scrowston & Shaw, 1976).
5. Antimicrobial Agents
Derivatives of this compound have been synthesized and tested as potent antimicrobial agents. These compounds exhibit marked inhibition against various bacterial and fungal strains, indicating their potential in pharmaceutical applications (Reddy, Rao, Kumar, & Nagaraj, 2010).
6. Antitumor and Antiproliferative Activities
Several studies have focused on the synthesis of novel pyrazole-3-carboxylic acid derivatives and their evaluation as antitumor and antiproliferative agents. These derivatives have shown promising results against various cancer cell lines, suggesting their potential in cancer therapy (Kasımoğulları, Duran, Yaglıoglu, Mert, & Demirtaş, 2015).
7. Theoretical and Experimental Research
Theoretical and experimental research on pyrazole derivatives, including those related to this compound, has been conducted to understand their electronic properties, structural characteristics, and potential applications (Lanke & Sekar, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 1-(4-nitrophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)10-6-7-13(12-10)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGLHEOTVBNBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B2869399.png)
![N'-cyclopropyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2869400.png)
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869401.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)
![7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2869410.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2869412.png)
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B2869416.png)
![N-Methyl-N-propan-2-yl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2869417.png)
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2869418.png)
